2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H20BFO4. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often acting as inhibitors or modulators .
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, enzymes, and other biological targets . This interaction can modulate the activity of these targets, leading to various downstream effects .
Biochemical Pathways
Boronic acids and their derivatives are often involved in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester . These factors could include pH, temperature, and the presence of other molecules or ions in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed from oxidation reactions.
Substituted Phenylboronic Esters: Formed from nucleophilic substitution.
Scientific Research Applications
2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar in structure but lacks the pinacol ester group.
4-Methoxyphenylboronic acid: Lacks the fluorine substituent and the pinacol ester group.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester: Similar but has a methoxycarbonyl group instead of a methoxymethoxy group.
Uniqueness
2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine and methoxymethoxy groups, which enhance its reactivity and stability. These functional groups make it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAHNDWGAHVUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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